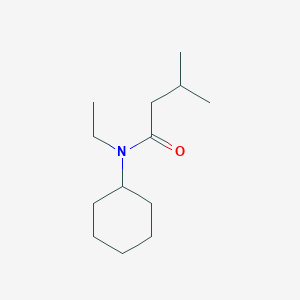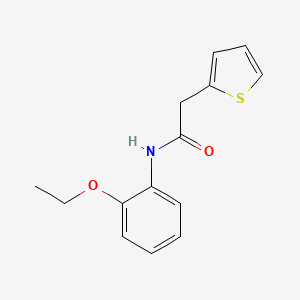
N'-(4-isopropoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves acid-catalyzed reactions of carbohydrazides with aldehydes in solvents like ethanol under reflux conditions. For example, the synthesis of a related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, achieved an 88% yield using this method, showcasing a potentially analogous approach for our compound of interest (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed through techniques like infrared, nuclear magnetic resonance, mass spectroscopy, single-crystal X-ray diffraction, and microanalysis. These methods provide detailed insights into the compound's structural configuration, confirming the presence of specific functional groups and the overall molecular geometry (Alotaibi et al., 2018).
Chemical Reactions and Properties
Hydrazone compounds synthesized from carbohydrazides and aldehydes typically exhibit E-configuration, which significantly influences their chemical reactivity and interaction potential. The chemical properties of these compounds can be further explored through reactions under various conditions, providing insights into their stability, reactivity, and potential for further functionalization (Yang, 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Single-crystal X-ray diffraction techniques play a vital role in elucidating these properties by detailing the crystal structure and molecular packing (Rajavel et al., 2016).
Chemical Properties Analysis
The chemical properties of N'-(4-isopropoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide can be inferred from related compounds, focusing on aspects such as protonation sites, nucleophilic and electrophilic sites, and stability in solution. Spectroscopic methods, including FT-IR, NMR, and mass spectrometry, provide valuable data on these properties, helping to predict the compound's behavior in chemical reactions and potential applications (Karrouchi et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N'-(4-isopropoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide and related compounds have been synthesized and characterized to explore their properties and potential applications in various fields. For instance, the synthesis and characterization of hydrazones, including similar compounds, have revealed their potential in nonlinear optical applications due to their significant third-order nonlinear optical properties. These properties suggest potential uses in optical device applications such as optical limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Anticancer Activity
Research has also identified a series of N-acylhydrazones containing thiophene nuclei, exhibiting promising anticancer activity. The study evaluated these compounds against four human cancer cell lines, identifying several with cytotoxic activity. This indicates the potential for these compounds to serve as lead compounds in anticancer drug development (Cardoso, Nogueira, Rodrigues, Oliveira, Luciano, Pessoa, & de Souza, 2017).
Structural and Molecular Studies
The crystal structure of related N'-(1-phenyl-benzylidene)-2-(thio-phen-3-yl)acetohydrazides has been elucidated, providing insight into their molecular structures. These studies offer foundational knowledge that can be applied to the design of new materials and molecules for various scientific applications, including pharmaceuticals (Quoc, Nguyen Ngoc, Tran Thi Thuy, Quoc, Nguyen, O. D. Thi, & Meervelt, 2019).
Corrosion Inhibition
Furthermore, derivatives of such compounds have been assessed for their performance as corrosion inhibitors, indicating the versatility of these molecules. Through computational studies, including Density Functional Theory (DFT) and Monte Carlo simulations, specific Schiff bases have been evaluated for their efficacy in protecting steel against corrosion in acid mediums. These studies not only highlight the potential industrial applications but also contribute to the understanding of the molecular basis for corrosion inhibition (Obot, Kaya, Kaya, & Tüzün, 2016).
Microbial and Antioxidant Activity
Synthesis and evaluation of compounds such as (E)-N-(4-isopropylbenzylidene)thiophene-2-carbohydrazide have demonstrated antimicrobial and antioxidant activities. These findings are crucial for the development of new antimicrobial agents and antioxidants, indicating the broad spectrum of biological activities these compounds may possess (Rajavel, Jeyakumar, Sundararajan, Srinivasan, & Velmurugan, 2016).
Propiedades
IUPAC Name |
4,5-dimethyl-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11(2)21-15-7-5-14(6-8-15)9-18-19-17(20)16-10-22-13(4)12(16)3/h5-11H,1-4H3,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZLBSWSBDZABR-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NN=CC2=CC=C(C=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1C(=O)N/N=C/C2=CC=C(C=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-isopropoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5561851.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)
![N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5561866.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)


![(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)
